3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the choice of raw materials and reagents is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxyl group.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl]propanoic acid, while oxidation of the difluoromethyl group can produce 3-[3-(carboxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid .
Scientific Research Applications
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid
- 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
Uniqueness
What sets 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c8-7(9)6-4(12(15)16)3-11(10-6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZFQOGMJMZEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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